Cas no 1797232-23-5 (6-Cyano-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridin-8-yl)-3-pyridinesulfonamide)
6-Cyano-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridin-8-yl)-3-pyridinesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 6-Cyano-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridin-8-yl)-3-pyridinesulfonamide
-
- Inchi: 1S/C12H12N6O2S/c13-6-9-3-4-10(7-14-9)21(19,20)17-11-2-1-5-18-12(11)15-8-16-18/h3-4,7-8,11,17H,1-2,5H2
- InChI Key: WJQIBOFUTMGDDN-UHFFFAOYSA-N
- SMILES: C1=NC(C#N)=CC=C1S(NC1CCCN2N=CN=C12)(=O)=O
Experimental Properties
- Density: 1.62±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 621.0±65.0 °C(Predicted)
- pka: 7.17±0.20(Predicted)
6-Cyano-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridin-8-yl)-3-pyridinesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6545171-1.0g |
6-cyano-N-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-yl}pyridine-3-sulfonamide |
1797232-23-5 | 95.0% | 1.0g |
$1200.0 | 2025-03-13 | |
| Enamine | EN300-6545171-0.05g |
6-cyano-N-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-yl}pyridine-3-sulfonamide |
1797232-23-5 | 95.0% | 0.05g |
$1008.0 | 2025-03-13 | |
| Enamine | EN300-6545171-5.0g |
6-cyano-N-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-yl}pyridine-3-sulfonamide |
1797232-23-5 | 95.0% | 5.0g |
$3479.0 | 2025-03-13 | |
| Enamine | EN300-6545171-0.25g |
6-cyano-N-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-yl}pyridine-3-sulfonamide |
1797232-23-5 | 95.0% | 0.25g |
$1104.0 | 2025-03-13 | |
| Enamine | EN300-6545171-0.5g |
6-cyano-N-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-yl}pyridine-3-sulfonamide |
1797232-23-5 | 95.0% | 0.5g |
$1152.0 | 2025-03-13 | |
| Enamine | EN300-6545171-10.0g |
6-cyano-N-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-yl}pyridine-3-sulfonamide |
1797232-23-5 | 95.0% | 10.0g |
$5159.0 | 2025-03-13 | |
| Enamine | EN300-6545171-2.5g |
6-cyano-N-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-yl}pyridine-3-sulfonamide |
1797232-23-5 | 95.0% | 2.5g |
$2351.0 | 2025-03-13 | |
| Enamine | EN300-6545171-0.1g |
6-cyano-N-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-yl}pyridine-3-sulfonamide |
1797232-23-5 | 95.0% | 0.1g |
$1056.0 | 2025-03-13 |
6-Cyano-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridin-8-yl)-3-pyridinesulfonamide Related Literature
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 6-Cyano-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridin-8-yl)-3-pyridinesulfonamide
6-Cyano-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridin-8-yl)-3-pyridinesulfonamide (CAS No. 1797232-23-5): A Comprehensive Overview
6-Cyano-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridin-8-yl)-3-pyridinesulfonamide (CAS No. 1797232-23-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of molecules known as sulfonamides, which are widely studied for their diverse biological activities. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements of this compound.
Chemical Structure and Synthesis
The chemical structure of 6-Cyano-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridin-8-yl)-3-pyridinesulfonamide is characterized by a pyridine ring substituted with a cyano group at the 6-position and a sulfonamide group at the 3-position. The sulfonamide moiety is further substituted with a 5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine ring. This unique structural arrangement imparts the compound with distinct chemical and biological properties.
The synthesis of 6-Cyano-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridin-8-yl)-3-pyridinesulfonamide typically involves several steps. One common approach is to start with the synthesis of the 5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine ring using a cyclization reaction. This intermediate is then coupled with a 6-cyanopyridine-3-sulfonyl chloride through an amide bond formation reaction. The final step involves purification and characterization of the product using techniques such as NMR spectroscopy and mass spectrometry.
Biological Properties and Mechanisms of Action
6-Cyano-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridin-8-yl)-3-pyridinesulfonamide has been extensively studied for its potential as a therapeutic agent in various disease models. One of the key areas of interest is its activity as an inhibitor of specific enzymes involved in inflammatory and autoimmune disorders. Recent research has shown that this compound can effectively inhibit the activity of certain kinases and phosphatases that play crucial roles in signal transduction pathways.
In addition to its enzymatic inhibition properties, 6-Cyano-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridin-8-yl)-3-pyridinesulfonamide has also demonstrated anti-inflammatory effects in both in vitro and in vivo models. Studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells. These findings suggest that the compound may have potential applications in treating conditions such as rheumatoid arthritis and multiple sclerosis.
Clinical Trials and Therapeutic Potential
The therapeutic potential of 6-Cyano-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridin-8-yl)-3-pyridinesulfonamide has been evaluated in several preclinical studies and early-stage clinical trials. Preclinical studies have demonstrated its efficacy in reducing inflammation and modulating immune responses in animal models of inflammatory diseases. These results have paved the way for further clinical investigation.
In early-stage clinical trials (e.g.,, Phase I/II trials), the compound has shown promising safety profiles and preliminary evidence of efficacy in patients with inflammatory conditions. However, more extensive clinical trials are needed to fully assess its safety and efficacy before it can be approved for widespread use.
Current Research Trends and Future Directions
The ongoing research on 6-Cyano-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridin-8-yl)-3-pyridinesulfonamide is focused on several key areas. One area of interest is optimizing its pharmacokinetic properties to improve bioavailability and reduce potential side effects. Researchers are also exploring combination therapies involving this compound to enhance its therapeutic effects.
In addition to these efforts, there is growing interest in understanding the molecular mechanisms underlying the biological activities of this compound. Advanced techniques such as structural biology and computational modeling are being employed to gain insights into how the compound interacts with its target proteins at the molecular level.
Conclusion
6-Cyano-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridin-8-yl)-3-pyridinesulfonamide (CAS No. 1797232-23-5) represents a promising candidate for the development of novel therapeutics targeting inflammatory and autoimmune disorders. Its unique chemical structure and diverse biological activities make it an attractive subject for further research and development. As more data from ongoing clinical trials become available, it is anticipated that this compound will play an increasingly important role in advancing our understanding and treatment of these conditions.
1797232-23-5 (6-Cyano-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridin-8-yl)-3-pyridinesulfonamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)